N6-Propionyl-L-lysine: A Core Post-Translational Modification in Cellular Regulation and Disease
N6-Propionyl-L-lysine: A Core Post-Translational Modification in Cellular Regulation and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N6-Propionyl-L-lysine is a dynamic and widespread post-translational modification (PTM) that plays a critical regulatory role in a multitude of cellular processes across both prokaryotes and eukaryotes.[1] This modification, involving the addition of a propionyl group to the ε-amino group of a lysine (B10760008) residue, is intricately linked to cellular metabolism, particularly the availability of its donor molecule, propionyl-CoA.[1][2] By neutralizing the positive charge of the lysine side chain, propionylation directly influences protein structure and function, thereby modulating gene expression, enzymatic activity, protein stability, and protein-protein interactions.[1][3] Its involvement in fundamental biological pathways, ranging from histone-mediated epigenetic regulation to the control of metabolic enzymes and bacterial virulence, underscores its significance as a potential target for therapeutic intervention in various diseases, including cancer and metabolic disorders.[1][4] This technical guide provides a comprehensive overview of the biological significance of N6-propionyl-L-lysine, including its biochemical mechanisms, functional consequences, and the methodologies employed for its investigation.
Introduction to Lysine Propionylation
Lysine propionylation is a reversible PTM where a propionyl group (CH₃CH₂CO-) is covalently attached to the nitrogen atom of a lysine side chain.[1][5] First identified in histone proteins, it is now recognized as a prevalent modification on a wide array of non-histone proteins.[1][2] The addition of the propionyl group alters the physicochemical properties of the lysine residue, most notably neutralizing its positive charge, which can have profound effects on protein function.[1][3]
The levels of lysine propionylation are tightly regulated by the interplay of enzymes that add (writers) and remove (erasers) this modification, as well as the metabolic state of the cell, which dictates the concentration of the propionyl donor, propionyl-CoA.[1][2][6]
The Biochemical Machinery of Lysine Propionylation
The propionylation of lysine residues is a dynamic process governed by specific enzymes and the availability of the propionyl-CoA substrate.
Propionyltransferases (Writers)
Several enzymes with known acetyltransferase activity have been shown to also catalyze lysine propionylation. The p300/CBP family of acetyltransferases are prominent "writers" of this modification, utilizing propionyl-CoA as a substrate to modify histones and other proteins.[2] In prokaryotes, Gcn-5-related N-acetyltransferases (GNATs) like Pat and AcuA can also catalyze lysine propionylation.[1]
Depropionylases (Erasers)
The removal of the propionyl group is primarily carried out by a class of enzymes known as sirtuins, which are NAD⁺-dependent deacetylases. For instance, in Salmonella enterica, the sirtuin CobB has been shown to possess depropionylase activity.[1] This enzymatic removal makes lysine propionylation a reversible and dynamic regulatory mechanism.
The Role of Propionyl-CoA
Propionyl-CoA is the essential substrate for lysine propionylation.[1] Its cellular concentration is a critical determinant of the extent of this modification. Propionyl-CoA is a key intermediate in the metabolism of odd-chain fatty acids, the amino acids valine, isoleucine, methionine, and threonine, and from the catabolism of cholesterol side chains.[2][7] This direct link to major metabolic pathways positions lysine propionylation as a sensor of the cell's metabolic state.[1][4] High concentrations of propionyl-CoA can also lead to non-enzymatic propionylation of lysine residues.[1]
Biological Significance and Functional Consequences
Lysine propionylation has been implicated in a diverse range of biological processes, primarily through the modulation of protein function.
Epigenetic Regulation and Gene Expression
As a histone modification, N6-propionyl-L-lysine contributes to the intricate "histone code" that governs chromatin structure and gene expression.[2][8] Propionylation of specific lysine residues on histone tails can alter the electrostatic interactions between histones and DNA, as well as influence the recruitment of effector proteins, thereby impacting transcriptional activity.[9] For example, propionylation of histone H3 at lysine 23 (H3K23pr) has been identified as a novel epigenetic mark in mammalian cells.[4]
Regulation of Metabolism
A significant number of propionylated proteins are enzymes involved in central metabolic pathways.[1][3][6] Propionylation can directly regulate their catalytic activity. For instance, the activity of propionyl-CoA synthetase (PrpE) in Salmonella enterica is inhibited by propionylation at lysine 592.[10] In cyanobacteria, lysine propionylation is widespread and plays a role in regulating photosynthesis and carbon metabolism, with enzymes like fructose-1,6-bisphosphatase (FbpI) being functionally modulated by this PTM.[3]
Cellular Stress Response
Lysine propionylation has been observed to be induced in response to cellular stress. In mouse liver mitochondria, an increase in protein propionylation is seen under conditions of chronic ethanol (B145695) ingestion, suggesting a role in the metabolic response to such stress.[10]
Bacterial Virulence
In pathogenic bacteria, lysine propionylation can influence virulence by modulating the function of key regulatory proteins.[1] For example, in Salmonella, propionylation of the transcriptional regulator HilD, which controls the expression of invasion-related genes, affects its stability.[1] The modification of the two-component system regulator PhoP in Saccharopolyspora erythraea by propionylation inhibits its DNA binding ability.[1][6]
Quantitative Data on Lysine Propionylation
The study of lysine propionylation has been greatly advanced by quantitative proteomics. The following tables summarize key quantitative findings from the literature.
| Protein | Organism | Lysine Site(s) | Functional Effect of Propionylation | Reference |
| Propionyl-CoA Synthetase (PrpE) | Salmonella enterica | K592 | Inhibition of enzymatic activity | [10] |
| Acetyl-CoA Synthetase (ACS) | Escherichia coli | K609 | Inhibition of enzymatic activity | [1] |
| PhoP | Saccharopolyspora erythraea | K198, K203 | Inhibition of DNA binding | [1] |
| Fructose-1,6-bisphosphatase (FbpI) | Synechocystis sp. PCC 6803 | K156, K336 | Inhibition of enzymatic activity | [3] |
| Malate Dehydrogenase (MDH) | Aeromonas hydrophila | K168 | Inhibition of enzymatic activity | [1] |
Table 1: Functional Effects of Lysine Propionylation on Specific Proteins. This table highlights specific lysine residues that are propionylated and the resulting functional consequence for the protein.
| Organism/Condition | Number of Propionylated Proteins Identified | Number of Propionylation Sites Identified | Reference |
| Thermus thermophilus HB8 (mid-exponential phase) | - | 127 | [10] |
| Thermus thermophilus HB8 (late stationary phase) | - | 366 | [10] |
| Synechocystis sp. PCC 6803 | 69 | 111 | [3] |
| Escherichia coli (propionate treatment) | - | 713 (increase) | [1] |
Table 2: Proteome-wide Identification of Lysine Propionylation. This table provides an overview of the extent of lysine propionylation identified in different organisms and conditions through large-scale proteomic studies.
Experimental Protocols for the Study of N6-Propionyl-L-lysine
The investigation of lysine propionylation requires a combination of proteomic, biochemical, and molecular biology techniques.
Identification of Propionylation Sites by Mass Spectrometry
Objective: To identify propionylated proteins and map the specific lysine residues that are modified.
Methodology:
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Protein Extraction and Digestion:
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Extract total protein from cells or tissues of interest.
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Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.
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Digest the proteins into peptides using a protease such as trypsin. Note that propionylation of lysine residues will block tryptic cleavage at that site.[11]
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Enrichment of Propionylated Peptides:
-
Incubate the peptide mixture with an antibody that specifically recognizes N6-propionyl-lysine (anti-Kpr antibody).
-
Use affinity chromatography (e.g., protein A/G agarose (B213101) beads) to capture the antibody-peptide complexes.
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Wash the beads to remove non-specifically bound peptides.
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Elute the enriched propionylated peptides.
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-
LC-MS/MS Analysis:
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Separate the enriched peptides by nano-liquid chromatography (nano-LC).
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Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
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The mass spectrometer will perform tandem mass spectrometry (MS/MS) on the peptide ions. The propionyl group adds 56.0262 Da to the mass of the lysine residue.
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-
Data Analysis:
-
Search the MS/MS spectra against a protein sequence database using software such as Mascot, Sequest, or MaxQuant.
-
Specify propionylation of lysine as a variable modification in the search parameters.
-
Validate the identified propionylated peptides and sites.
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Quantitative Analysis of Lysine Propionylation
Objective: To quantify changes in the level of propionylation of specific sites under different conditions.
Methodology (Stable Isotope Labeling by Amino Acids in Cell Culture - SILAC):
-
Cell Culture and Labeling:
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Culture two populations of cells in parallel.
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In one population, use standard ("light") lysine.
-
In the other population, use a stable isotope-labeled ("heavy") lysine (e.g., ¹³C₆,¹⁵N₂-lysine).
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-
Experimental Treatment:
-
Apply the experimental condition (e.g., drug treatment, metabolic stress) to one of the cell populations.
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-
Sample Preparation and Analysis:
-
Combine equal amounts of protein from the "light" and "heavy" cell populations.
-
Proceed with protein digestion, enrichment of propionylated peptides, and LC-MS/MS analysis as described in section 5.1.
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-
Data Analysis:
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In the mass spectra, propionylated peptides from the two populations will appear as pairs of peaks with a specific mass difference corresponding to the heavy isotope label.
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The ratio of the intensities of the "heavy" and "light" peptide peaks reflects the relative abundance of propionylation at that site between the two conditions.
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In Vitro Propionylation Assay
Objective: To determine if a specific enzyme can propionylate a substrate protein.
Methodology:
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Reaction Mixture:
-
Combine the purified recombinant enzyme (e.g., p300), the purified substrate protein, and propionyl-CoA in a reaction buffer.
-
Include a negative control without the enzyme or without propionyl-CoA.
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Incubation:
-
Incubate the reaction mixture at 30°C for 1-2 hours.
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Detection of Propionylation:
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Western Blotting: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with an anti-Kpr antibody.
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Mass Spectrometry: Digest the substrate protein and analyze by LC-MS/MS to identify the specific sites of propionylation.
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Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate important concepts related to N6-propionyl-L-lysine.
References
- 1. Propionylation of lysine, a new mechanism of short-chain fatty acids affecting bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine Propionylation and Butyrylation Are Novel Post-translational Modifications in Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification and Characterization of Propionylation at Histone H3 Lysine 23 in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 1974-17-0: N~6~-propanoyl-L-lysine | CymitQuimica [cymitquimica.com]
- 6. e-century.us [e-century.us]
- 7. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 8. Identification and Verification of Lysine Propionylation and Butyrylation in Yeast Core Histones Using PTMap Software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Lysine Propionylation Is a Prevalent Post-translational Modification in Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
